5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to this compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis and Scaffold Utilization
Synthetic Processes : 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine derivatives can be synthesized efficiently through a one-pot annelation reaction, utilizing pentafluoropyridine and diamines. This process is relevant for creating poly-substituted pyridopyrazine derivatives, which are significant in drug discovery and life sciences industries due to their polyfunctional, low molecular weight heterocyclic nature (Sandford, Slater, Yufit, Howard, & Vong, 2005).
Pharmaceutical Industry : The trifluorinated pyridopyrazine products obtained from these synthetic processes can react with various nucleophiles, leading to diverse, poly-substituted tetrahydropyridopyrazines. Such compounds have shown potential in developing new chemical entities, especially in pharmaceutical research and drug development (Baron, Sandford, Slater, Yufit, Howard, & Vong, 2005).
Computational and Molecular Design
- QSAR Model Development : A quantitative structure-activity relationship (QSAR) model was developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. This model aimed to understand the physicochemical properties essential for GPCR-6 inhibition. Such models assist in lead optimization and the discovery of novel molecules with enhanced binding activity and bioavailability (Sarkar, Debsarma, & Das, 2022).
Chemical Structure-Activity Analysis
Structure-Activity Relationships : Research on this compound-based hydroxamic acids provided insights into their structure-activity relationships, especially as HB-EGF shedding inhibitors. This kind of research is crucial in understanding the biological activity of such compounds, which can lead to novel treatments for skin diseases (Yoshiizumi et al., 2003).
Antitumor Activity : Certain derivatives of 1,2-dihydropyrido[3,4-b]pyrazine have shown activity against experimental neoplasms in mice, attributed to their mechanism of action in cell mitosis inhibition. Research has focused on identifying structural features necessary for this activity, which is significant in the development of antitumor agents (Temple, Wheeler, Elliott, Rose, Comber, & Montgomery, 1983).
Polyfunctional Scaffolds Development : Tetrahydropyrido[2,3-b]pyrazine scaffolds have been synthesized using tetrafluoropyridine derivatives, demonstrating the adaptability of this method in creating polyfunctional scaffolds. Such scaffolds are of interest in life science discovery arenas (Hargreaves, Sandford, Slater, Yufit, Howard, & Vong, 2007).
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405162-62-1 | |
Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
A1: The synthesis of this compound relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []
Q2: How does the structure of this compound derivatives relate to their activity as HB-EGF shedding inhibitors?
A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the this compound core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.
Q3: What insights can QSAR models provide for developing new this compound derivatives with improved GPCR-6 inhibitory activity?
A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.